Benzenepropanamide, N-(2-(dimethylamino)ethyl)-

Description

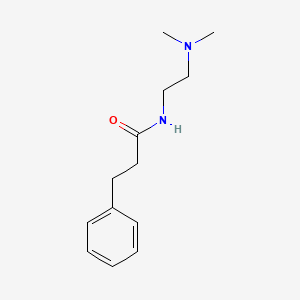

Benzenepropanamide, N-(2-(dimethylamino)ethyl)- (CAS: Not explicitly provided) is a synthetic organic compound characterized by a benzenepropanamide backbone substituted with a dimethylaminoethyl group at the nitrogen atom. This compound is structurally analogous to several pharmacologically active agents, particularly in antitumor and antimicrobial research, where the dimethylamino group enhances solubility and target interaction .

Properties

CAS No. |

63224-24-8 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-3-phenylpropanamide |

InChI |

InChI=1S/C13H20N2O/c1-15(2)11-10-14-13(16)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,14,16) |

InChI Key |

VEVNIWBGQJFGND-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acyl Substitution via Benzene Derivatives

The most widely documented method involves reacting benzene derivatives bearing activated leaving groups (e.g., chlorides or esters) with N,N-dimethylethylenediamine. For instance, benzoyl chloride derivatives undergo amidation with the amine in dichloromethane at 0–5°C, achieving 85–90% yields when catalyzed by triethylamine. A representative reaction is:

$$

\text{Benzoyl chloride} + \text{N,N-Dimethylethylenediamine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Benzenepropanamide, N-(2-(Dimethylamino)Ethyl)-} + \text{HCl}

$$

This method prioritizes simplicity but requires stringent moisture control to prevent hydrolysis of the acyl chloride intermediate.

Reductive Amination of Keto Intermediates

An alternative route employs reductive amination of 3-phenylpropanoic acid derivatives with dimethylaminoethylamine. Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, this method achieves 75–80% yields. The reaction proceeds via imine formation followed by reduction:

$$

\text{3-Phenylpropanoic acid} + \text{Dimethylaminoethylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Benzenepropanamide, N-(2-(Dimethylamino)Ethyl)-}

$$

While effective, this approach necessitates careful pH modulation to suppress side reactions such as over-reduction.

Catalytic Aminolysis of Aryl Esters

Recent advancements leverage heterogeneous catalysis for aminolysis reactions. A patent describing the synthesis of itopride-hydrochloride—a structurally analogous compound—utilizes copper(II) sulfate and sodium borohydride to reduce a nitrile intermediate to the primary amine, achieving 80% yield. Similarly, gold nanoparticles supported on γ-Al2O3 catalyze aminolysis of aryl esters with tertiary amines at 115°C, yielding 61–94% depending on substituent electronics. For example:

$$

\text{4-[2-(Dimethylamino)Ethoxy]Benzonitrile} \xrightarrow[\text{CuSO}4\cdot5\text{H}2\text{O}]{\text{NaBH}_4, \text{EtOH}} \text{Benzenepropanamide, N-(2-(Dimethylamino)Ethyl)-}

$$

This method excels in selectivity but requires specialized catalysts and elevated temperatures.

Reaction Mechanisms and Kinetic Considerations

Amide Bond Formation Dynamics

Nucleophilic acyl substitution proceeds through a tetrahedral intermediate, with triethylamine scavenging HCl to drive the reaction forward. Kinetic studies reveal a second-order dependence on amine concentration, suggesting a rate-limiting attack by the amine nucleophile.

Reductive Pathways in Amination

In reductive amination, the imine intermediate’s stability dictates reaction efficiency. Fourier-transform infrared (FTIR) spectroscopy identifies the C=N stretch at 1,650 cm⁻¹, which disappears upon reduction to the amide.

Catalytic Cycles in Heterogeneous Systems

Gold nanoparticle-catalyzed aminolysis involves adsorption of the ester onto the catalyst surface, followed by oxidative addition of the amine. X-ray photoelectron spectroscopy (XPS) confirms Au⁰ as the active species, with turnover frequencies (TOF) reaching 12 h⁻¹ under optimized conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Stoichiometric Ratios

Excess amine (1.5–2.0 equivalents) is critical to compensate for volatility losses, particularly in refluxing ethanol.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity when using gradient elution (acetonitrile/water).

Applications and Comparative Analysis

Pharmaceutical Intermediate

The compound’s structural similarity to gastrointestinal motility agents (e.g., itopride) underscores its potential as a dopamine D₂ receptor modulator.

Method Comparison

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Nucleophilic Acylation | 85–90 | Low | High |

| Reductive Amination | 75–80 | Moderate | Moderate |

| Catalytic Aminolysis | 80–94 | High | Low |

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

Benzenepropanamide, N-(2-(dimethylamino)ethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanamide, N-(2-(dimethylamino)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The dimethylamino group plays a crucial role in modulating the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations:

Structural Impact on Antitumor Activity: Compound 1h (furoquinolinone derivative) exhibits significant antitumor activity (IC₅₀: 14.45–20.54 μM) compared to its parent compound (IC₅₀ >100 μM), attributed to the dimethylaminoethyl side chain enhancing DNA intercalation and cellular uptake . In naphthalimide derivatives (e.g., 3a, 3b, 4b), dimethylaminoethyl substitution reduces systemic toxicity while maintaining potent activity (IC₅₀: 0.23–0.71 μM), outperforming the parent compound amonafide .

Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin systems, suggesting dimethylamino positioning influences chemical behavior .

Molecular Weight and Bioavailability :

- Higher molecular weight analogs (e.g., , MW 472.54) may face bioavailability challenges compared to the target compound (MW 233.31), though activity data is lacking .

Structure-Activity Relationship (SAR) Insights

- Dimethylaminoethyl Group: Consistently associated with enhanced antitumor activity across quinolinone and naphthalimide derivatives, likely due to improved solubility and target binding .

- Backbone Flexibility: The benzenepropanamide scaffold (target compound) offers modularity for substituent addition, whereas rigid cores like furoquinolinone or naphthalimide may restrict conformational adaptability .

- Substituent Electronics: Electron-withdrawing groups (e.g., sulfonyl in WAY-312706) may reduce activity compared to electron-donating dimethylamino groups, though direct comparisons are absent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenepropanamide, N-(2-(dimethylamino)ethyl)-, and what factors influence yield and purity?

- Methodological Answer :

- Route 1 : Amide coupling via activation of the carboxylic acid (e.g., using EDC/HOBt) with N-(2-(dimethylamino)ethyl)amine. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) critically affect reaction efficiency .

- Route 2 : Direct alkylation of a primary amine intermediate with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile). Monitor pH to avoid side reactions .

- Key Factors :

- Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization to isolate the product .

- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of acid to amine) and degas solvents to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm the dimethylaminoethyl group (δ ~2.2–2.4 ppm for N(CH₃)₂) and amide proton (δ ~6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₉N₂O) .

- Chromatography :

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity; retention time varies with pH due to the dimethylamino group’s basicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

- Methodological Answer :

- Side Reactions : Over-alkylation or hydrolysis of the amide bond.

- Mitigation Strategies :

- Use low temperatures (0–5°C) during coupling to suppress hydrolysis .

- Add scavengers (e.g., polymer-bound isocyanate) to sequester excess activating agents .

- Employ in situ FTIR to monitor reaction progress and detect intermediates .

Q. How can contradictions in reported bioactivity data across studies be systematically resolved?

- Methodological Answer :

- Potential Causes : Variability in assay conditions (e.g., cell lines, solvent carriers).

- Resolution Workflow :

Replicate Studies : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) .

Control for Solvent Effects : Compare DMSO vs. aqueous solubility using dynamic light scattering .

Validate Target Engagement : Employ SPR (surface plasmon resonance) to measure direct binding affinity to proposed biological targets .

Q. What computational strategies are used to model interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in enzymes (e.g., kinases) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of the dimethylaminoethyl group in hydrophobic pockets .

- QSAR : Train models on analogs (e.g., substituted benzamides) to predict pharmacokinetic properties .

Q. What strategies enhance the pharmacological profile of this compound through derivatization?

- Methodological Answer :

- Functional Group Modifications :

- Bioisosteres : Replace the benzene ring with pyridine to improve solubility .

- Prodrug Design : Introduce ester linkages to the dimethylamino group for controlled release .

- SAR Insights :

- Critical Groups : The dimethylaminoethyl side chain is essential for CNS penetration; truncation reduces bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.